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molecular formula C10H22OSi B8499729 Silane, trimethyl[[2-methyl-1-(1-methylethyl)-1-propenyl]oxy]- CAS No. 55339-64-5

Silane, trimethyl[[2-methyl-1-(1-methylethyl)-1-propenyl]oxy]-

Cat. No. B8499729
M. Wt: 186.37 g/mol
InChI Key: NTNHDIJDGWDRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07033727B2

Procedure details

Acetonitrile (300 mL) was mixed with 20.3 g of diisopropyl ketone, 32 g of sodium iodide, and 21.6 g of triethylamine, to which was gradually added 23.1 g of chlorotrimethylsilane. The mixed solution was reacted at 50° C. for 4 hours and then allowed to stand for cooling. The reaction mixture was poured into ice and extracted with hexane. An organic phase was rinsed with a sodium hydrogencarbonate solution, dried, and then concentrated. The resultant was purified by distillation in vacuo to obtain 32 g of 2,4-dimethyl-3-trimethylsilyloxy-2-pentene (silylenol ether of diisopropyl ketone). The resulting silylenol ether (15 g) and 8.8 g of tetramethylene sulfoxide were dissolved in 150 mL of chloroform under a nitrogen gas stream. The solution was cooled to −30° C. or lower, and 17.7 g of trifluoroacetic anhydride was added dropwise thereto over 30 minutes. The mixture was reacted at room temperature for 1 hour, and a solution of potassium nonafluorobutanesulfonate in acetonitrile/water was added to the reaction mixture. The mixture was extracted with chloroform, and an organic phase was subjected to alkali rinsing with a 5% by weight tetramethylammonium hydroxide aqueous solution, followed by rinsing with distilled water until aqueous phases had become neutral. An organic phase was concentrated, and diisopropyl ether was added to the resulting crude product to deposit a powder. The powder was collected by filtration to obtain 17 g of Compound (I-1).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
solvent
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)C.[CH:4]([C:7]([CH:9]([CH3:11])[CH3:10])=[O:8])([CH3:6])[CH3:5].[I-].[Na+].Cl[Si:15]([CH3:18])([CH3:17])[CH3:16]>C(N(CC)CC)C>[CH3:5][C:4](=[C:7]([O:8][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]([CH3:11])[CH3:10])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)(C)C(=O)C(C)C
Name
Quantity
32 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
21.6 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
23.1 g
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixed solution was reacted at 50° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
WASH
Type
WASH
Details
An organic phase was rinsed with a sodium hydrogencarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resultant was purified by distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)=C(C(C)C)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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